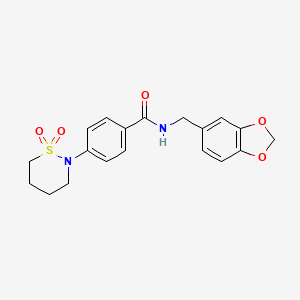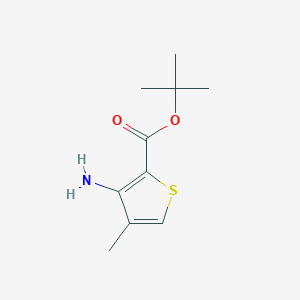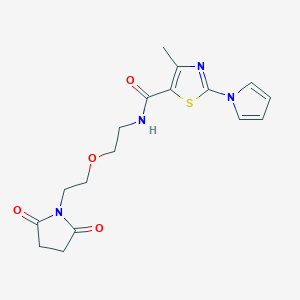![molecular formula C14H22N4O2 B2805553 Tert-butyl 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate CAS No. 1781357-41-2](/img/structure/B2805553.png)
Tert-butyl 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-pyrrolidine]-1’-carboxylate” is a chemical compound with the CAS Number: 1781357-41-2 . It has a molecular weight of 278.350 . The compound is in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C14H22N4O2 . The InChI code is 1S/C15H24N4O2/c1-14(2,3)21-13(20)19-8-5-15(6-9-19)12-11(4-7-18-15)16-10-17-12/h10,18H,4-9H2,1-3H3, (H,16,17) .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 489.3±45.0 °C at 760 mmHg . The melting point is not available .Scientific Research Applications
Synthesis and Biological Activity
Tert-butyl 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate and its derivatives have been explored for various biological activities. For instance, the synthesis and structural characterization of related compounds reveal their potential as α-glucosidase inhibitors, which could be beneficial in treating diabetes by controlling glucose levels in the body (Saeedi et al., 2020). Another study focused on the synthesis of tropane-3-spiro-4'(5')-imidazolines, indicating their potential as 5-HT3 receptor antagonists, which might be useful in treating conditions like irritable bowel syndrome or chemotherapy-induced nausea and vomiting (Whelan et al., 1995).
Mechanistic Insights and Pharmacological Evaluation
The metabolic pathways and pharmacological implications of similar compounds have been studied, such as the CYP2C8- and CYP3A-mediated metabolism of specific agonists, providing insights into drug metabolism and potential drug interactions (Prakash et al., 2008). Additionally, the enzymatic C-demethylation and resulting metabolites of certain inhibitors in liver microsomes have been characterized, contributing to our understanding of drug metabolism and detoxification processes (Yoo et al., 2008).
Anticancer Applications
Particularly interesting is the investigation into the anticancer effects of tert-butyl derivatives on human hepatoma HepG2 cell lines, where selective cytotoxicity was observed, suggesting potential for liver cancer therapy (Guo et al., 2012). This is supported by studies on similar compounds showing cytotoxicity in breast cancer cell lines through mechanisms involving oxidative damage, highlighting the therapeutic potential of these compounds in oncology (Zhang et al., 2011).
Chemical Biology and Fluorescent Probes
Moreover, the use of imidazo[4,5-c]pyridine derivatives as differential biomarkers and fluorescent probes for cellular organelles has been explored, demonstrating their utility in chemical biology for studying cell dynamics and health (Llancalahuen et al., 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-13(2,3)20-12(19)18-7-5-14(8-18)11-10(4-6-17-14)15-9-16-11/h9,17H,4-8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPPZHWZYJYVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=C(CCN2)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide](/img/structure/B2805472.png)




![3,4-difluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2805480.png)


![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2805486.png)
![2-fluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2805487.png)

methanol](/img/structure/B2805491.png)
![1-Allyl-6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2805493.png)